1-(2-Butylcyclobuten-1-yl)ethanone
Description
1-(2-Butylcyclobuten-1-yl)ethanone is a cyclobutene derivative featuring a ketone functional group attached to a substituted cyclobutene ring. The compound’s reactivity is influenced by the strained cyclobutene ring and the electron-withdrawing ketone group, which may facilitate ring-opening reactions or serve as intermediates in polymer synthesis .
Properties
CAS No. |
122598-61-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(2-butylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(9)8(2)11/h3-7H2,1-2H3 |
InChI Key |
ZVDDBASJKSQYOZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(CC1)C(=O)C |
Canonical SMILES |
CCCCC1=C(CC1)C(=O)C |
Synonyms |
Ethanone, 1-(2-butyl-1-cyclobuten-1-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The ketone group in this compound enhances electrophilicity at the cyclobutene ring, contrasting with aromatic ethanones (e.g., Compounds 3 and 4), where conjugation with aromatic systems stabilizes the ketone .
- Synthetic Complexity: Cyclobutene derivatives require specialized methods (e.g., [2+2] cycloaddition) due to ring strain, whereas aromatic ethanones are synthesized via conventional acylations . The phenoxy-ethanol compound () involves sequential etherification, reflecting divergent synthetic goals .
Reactivity and Stability
- Ring Strain vs. Aromatic Stability : The cyclobutene ring in the target compound is prone to thermal or photochemical ring-opening, unlike the stable aromatic cores in Compounds 3 and 4 .
- Functional Group Interactions: The ethanone group in this compound may participate in nucleophilic additions, whereas the ethoxy-ethanol group in ’s compound favors hydrogen bonding and solubility .
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